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molecular formula C10H11N B146702 2,3-Dimethylindole CAS No. 91-55-4

2,3-Dimethylindole

Cat. No. B146702
M. Wt: 145.2 g/mol
InChI Key: PYFVEIDRTLBMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05179211

Procedure details

Aniline was reacted with methyl ethyl ketone in the same way as in Example 3. 2,3-Dimethylindole was formed in a yield of 93% of the theoretical yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(C(C)=O)C>[CH3:7][C:2]1[NH:1][C:2]2[C:7]([C:3]=1[CH3:4])=[CH:6][CH:5]=[CH:4][CH:3]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=CC=CC=C2C1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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